molecular formula C10H11ClN4 B2463858 1-(4-chlorophenyl)-5-isopropyl-1H-1,2,3,4-tetraazole CAS No. 303145-09-7

1-(4-chlorophenyl)-5-isopropyl-1H-1,2,3,4-tetraazole

Cat. No. B2463858
CAS RN: 303145-09-7
M. Wt: 222.68
InChI Key: UWOKEJKMQNULII-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-isopropyl-1H-1,2,3,4-tetraazole (CIPT) is a synthetic compound that has been developed for use in a variety of scientific research applications. CIPT is a heterocyclic compound that is composed of four nitrogen atoms, four hydrogen atoms, one chlorine atom, one isopropyl group, and one phenyl group. The compound is known to possess a variety of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. In addition, CIPT has been found to be effective in the inhibition of certain enzymes and proteins, as well as in the inhibition of certain enzyme-catalyzed reactions. As a result, CIPT has become an important tool for researchers in a variety of scientific fields.

Scientific Research Applications

Molecular Structure and Crystallography

  • 1-(4-chlorophenyl)-5-isopropyl-1H-1,2,3,4-tetraazole and its derivatives have been extensively studied for their molecular structures, often utilizing X-ray crystallography. For example, the crystal structures of related tetrazole derivatives have been determined, showcasing the molecule's potential in structural studies (Al-Hourani et al., 2015). These studies provide critical insights into the molecule's geometry and molecular interactions.

Reactivity and Synthesis

  • The compound and its related structures have been involved in multicomponent reactions, showcasing its reactivity and potential for creating novel compounds. For instance, research has delved into its unusual reactivity patterns in reactions with pyruvic acid and aldehydes, leading to the formation of unique furanone derivatives instead of the expected triazolopyrimidine or triazolylpyrrolone derivatives (Sakhno et al., 2011).

Biochemical Interactions and Docking Studies

  • Docking studies have been employed to understand the orientation and interactions of the molecule and its derivatives within the active sites of certain enzymes. For example, molecular docking studies have been carried out to comprehend the interaction of tetrazole derivatives within the active site of the cyclooxygenase-2 enzyme, followed by comparison with bioassay studies as COX-2 inhibitors (Al-Hourani et al., 2015). These studies are pivotal for understanding the biochemical relevance of the compound and its potential therapeutic applications.

properties

IUPAC Name

1-(4-chlorophenyl)-5-propan-2-yltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c1-7(2)10-12-13-14-15(10)9-5-3-8(11)4-6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOKEJKMQNULII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=NN1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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